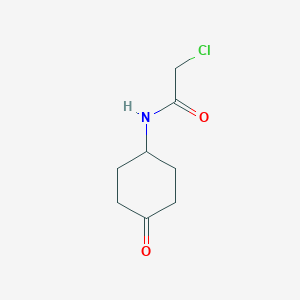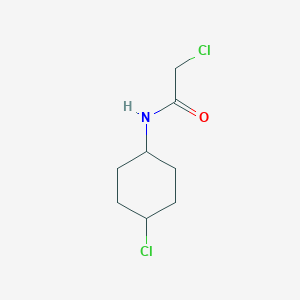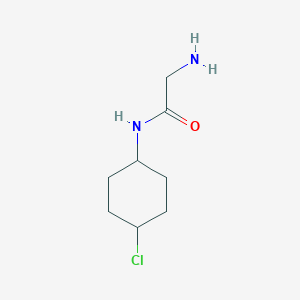![molecular formula C16H23ClN2O B7928077 N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928077.png)
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a benzyl-methyl-amino group and a 2-chloro-acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps:
Formation of N-benzyl-N-methyl-ethanolamine: This intermediate is prepared by reacting benzyl chloride with ethanolamine, followed by methylation using formaldehyde and formic acid at 70-80°C.
Cyclohexylation: The N-benzyl-N-methyl-ethanolamine is then reacted with cyclohexyl chloride under basic conditions to form N-[4-(Benzyl-methyl-amino)-cyclohexyl]-ethanolamine.
Chlorination: The final step involves the reaction of N-[4-(Benzyl-methyl-amino)-cyclohexyl]-ethanolamine with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting cellular processes: Interfering with critical cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can be compared with similar compounds such as:
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-bromo-acetamide: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-fluoro-acetamide: Contains a fluoro group, potentially altering its chemical properties and interactions with biological targets.
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-iodo-acetamide: The presence of an iodo group may enhance its reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]cyclohexyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)18-16(20)11-17/h2-6,14-15H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYLTSPTAAWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7927996.png)
![[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928003.png)
![[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928009.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928014.png)
![2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928020.png)
![2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928024.png)


![2-[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928051.png)
![2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928058.png)
![N-[4-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928089.png)
![N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928095.png)

![N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928111.png)
